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These application notes provide a detailed guide to the interpretation of spectroscopic data for
the natural product Sanggenon C, a complex Diels-Alder adduct isolated from Morus species.
The information presented herein is intended to assist in the structural elucidation and
characterization of Sanggenon C and related compounds.

Introduction to Sanggenon C

Sanggenon C is a polyphenolic compound with a molecular formula of C40H36012 and a
molecular weight of 708.7 g/mol .[1][2] It belongs to the family of Diels-Alder type adducts,
which are characteristic constituents of mulberry trees (Morus species).[3][4] These
compounds are biosynthetically derived from an intermolecular [4+2] cycloaddition reaction.
Structurally, Sanggenon C possesses a complex tetracyclic core with multiple stereocenters
and phenolic hydroxyl groups, contributing to its significant biological activities, including
hypotensive effects. The intricate structure of Sanggenon C necessitates a comprehensive
analysis of its spectroscopic data for unambiguous identification.

Spectroscopic Data of Sanggenon C
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The structural elucidation of Sanggenon C relies on a combination of mass spectrometry (MS)
and nuclear magnetic resonance (NMR) spectroscopy. While detailed NMR data with complete
assignments are found within specialized literature, this section summarizes the key mass
spectrometric data available and provides a representative interpretation based on its known
structure.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is crucial for determining the elemental composition of
Sanggenon C.

Table 1: Mass Spectrometry Data for Sanggenon C

lonization Molecular
Mass Analyzer m/z [M+H]*+ Reference
Mode Formula
Inferred from
HRESIMS TOF 709.2285 Ca0H37012 ]
literature
GC-MS Not specified 708 (M+) CaoH36012 [1]

Interpretation of Mass Spectrometry Data:

The high-resolution electrospray ionization mass spectrometry (HRESIMS) data provides the
exact mass of the protonated molecule [M+H]*, which is used to confirm the molecular formula
CaoH36012. The fragmentation pattern in MS/MS experiments can provide valuable structural
information. Key fragmentation pathways for flavonoids and related polyphenols often involve
retro-Diels-Alder (RDA) reactions, loss of small neutral molecules (H20, CO), and cleavage of
side chains. For Sanggenon C, RDA fragmentation of the central cyclohexene ring is a
characteristic pathway, providing information about the constituent chalcone and dienophile
moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Detailed 1D (*H and *3C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for
the complete structural assignment of Sanggenon C. The following tables provide expected
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chemical shift ranges for the key structural motifs within Sanggenon C, based on data for

similar flavonoid and Diels-Alder adducts.

Table 2: Representative *H NMR Chemical Shift Ranges for Key Moieties in Sanggenon C

Chemical Shift ()
Protons

. Coupling Constant
Multiplicity

ppm (J) Hz
Aromatic Protons 6.0-75 d,dd, s 2.0-9.0
Olefinic Protons 5.0-6.5 m, br s
Methine Protons
) ] 3.0-5.0 m, d, dd 3.0-12.0
(aliphatic)
Methylene Protons 15-3.0 m
Methyl Protons 1.0-2.0 s, d
1.5-1.8 (CHs), 3.0 -
Prenyl Group Protons 3.5(CHz2),5.0-55 s, d, t
(=CH)
Phenolic Hydroxyls 8.0-13.0 brs

Table 3: Representative 13C NMR Chemical Shift Ranges for Key Moieties in Sanggenon C

Carbons

Chemical Shift (6) ppm

Carbonyl (C=0) 190 - 205
Aromatic/Olefinic (C=C) 100 - 165
Oxygenated Aromatic/Olefinic (C-O) 150 - 165
Aliphatic (CH, CH2, CH3) 20 - 80

Prenyl Group Carbons

17-26 (CHs), 21-29 (CHz), 121-124 (=CH), 131-
135 (=C)

Experimental Protocols
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The following are detailed protocols for the acquisition of high-quality NMR and MS data for
Sanggenon C and related polyphenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation:
» Accurately weigh 5-10 mg of purified Sanggenon C.

e Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-da,
acetone-des, or DMSO-ds). Methanol-da is often a good starting choice for polyphenols.

e Ensure complete dissolution by gentle vortexing or sonication.
o Transfer the solution to a 5 mm NMR tube.
3.1.2. NMR Data Acquisition:

 Instrument: A high-field NMR spectrometer (=500 MHz) is recommended for resolving the
complex proton and carbon signals.

e H NMR:

o

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

[¢]

Spectral Width: 12-16 ppm.

o

Acquisition Time: 2-4 seconds.

[e]

Relaxation Delay: 1-5 seconds.

o

Number of Scans: 16-64, depending on sample concentration.
e 1BC NMR:
o Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30").

o Spectral Width: 200-240 ppm.
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o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024-4096, due to the low natural abundance of 13C.

« 2D NMR (COSY, HSQC, HMBC):
o Utilize standard pulse programs available on the spectrometer software.
o Optimize spectral widths in both dimensions to encompass all relevant signals.

o Adjust the number of increments and scans to achieve adequate resolution and signal-to-
noise ratio. For HMBC, a long-range coupling delay (e.g., 60-100 ms) should be
optimized.

Mass Spectrometry (MS)
3.2.1. Sample Preparation:

o Prepare a stock solution of Sanggenon C in a suitable solvent (e.g., methanol, acetonitrile)
at a concentration of approximately 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL with the initial mobile phase
solvent.

3.2.2. High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS):

 Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap
instrument coupled to a liquid chromatography (LC) system.

¢ LC Conditions:

o

Column: A C18 reversed-phase column is typically used.

[¢]

Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing a
small amount of acid (e.g., 0.1% formic acid) to promote protonation.

Flow Rate: 0.2-0.5 mL/min.

[¢]
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¢ MS Conditions:

(¢]

lonization Mode: Positive and negative electrospray ionization (ESI) should be performed
to obtain comprehensive data.[5]

o Capillary Voltage: 3-4.5 kV.

o Gas Temperature: 300-350 °C.
o Nebulizer Pressure: 30-50 psi.
o MS Scan Range: m/z 100-1500.

o MS/MS Fragmentation: For structural elucidation, perform data-dependent acquisition
(DDA) or targeted MS/MS experiments. Use a collision energy ramp to obtain a range of
fragment ions.

Visualization of the Spectroscopic Interpretation
Workflow

The following diagram illustrates the logical workflow for the interpretation of spectroscopic data
to elucidate the structure of Sanggenon C.
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Caption: Workflow for the structural elucidation of Sanggenon C.

This diagram outlines the process, starting from

data acquisition via Mass Spectrometry and

NMR Spectroscopy, moving through data analysis and interpretation, and culminating in the

final structural determination of Sanggenon C.

© 2025 BenchChem. All rights reserved.

7/9 Tech Support


https://www.benchchem.com/product/b1254829?utm_src=pdf-body-img
https://www.benchchem.com/product/b1254829?utm_src=pdf-body
https://www.benchchem.com/product/b1254829?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1254829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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